molecular formula C15H10N2 B1273765 2-[Cyano(phenyl)methyl]benzenecarbonitrile CAS No. 127667-03-2

2-[Cyano(phenyl)methyl]benzenecarbonitrile

Cat. No. B1273765
M. Wt: 218.25 g/mol
InChI Key: FVQZELZNBUVEQG-UHFFFAOYSA-N
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Description

The compound "2-[Cyano(phenyl)methyl]benzenecarbonitrile" is a type of organic molecule that includes a benzene ring structure with a cyano group and a phenyl group attached. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar structures and the effects of substituents like cyano and phenyl groups on the molecular properties and reactivity of benzene derivatives.

Synthesis Analysis

The synthesis of benzene derivatives with various substituents can be complex, involving multiple steps and specific conditions to achieve the desired product. For example, the synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes was achieved through the Knoevenagel reaction, which is a method commonly used to form carbon-carbon double bonds in the presence of a methylene acceptor and a methylene donor . This method could potentially be adapted for the synthesis of "2-[Cyano(phenyl)methyl]benzenecarbonitrile" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the benzene ring. For instance, the presence of a cyano group can impact the electronic distribution and the overall geometry of the molecule. In the case of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, the cyano group and other substituents are nearly coplanar with the connected benzene ring, which could suggest a similar planarity in "2-[Cyano(phenyl)methyl]benzenecarbonitrile" .

Chemical Reactions Analysis

The reactivity of benzene derivatives is largely determined by the substituents present on the benzene ring. The presence of electron-withdrawing groups such as cyano can activate the ring towards nucleophilic attack, while electron-donating groups can have the opposite effect. The papers do not directly address the reactivity of "2-[Cyano(phenyl)methyl]benzenecarbonitrile," but they do provide examples of how substituents can influence the reactivity of similar compounds. For instance, the reactivity of cyanovinylcarbene in cycloaddition reactions is discussed, which could be relevant to understanding the reactivity of the cyano group in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives like "2-[Cyano(phenyl)methyl]benzenecarbonitrile" are shaped by their molecular structure. The presence of a cyano group can increase the polarity of the molecule, potentially affecting its solubility and boiling point. The crystal structure analysis of related compounds provides insights into how the arrangement of atoms and the presence of specific interactions, such as hydrogen bonding, can influence the overall properties of the compound. For example, the crystal packing in the synthesized benzylidene cyclohexanones is determined by van der Waals forces and the lack of specific interactions .

Scientific Research Applications

Crystal Structure Analysis

  • A study by Zhang (2013) examined a polysubstituted benzene compound with structural components similar to 2-[Cyano(phenyl)methyl]benzenecarbonitrile. The compound's crystal structure revealed interesting aspects such as nearly coplanar groups and twisted benzene rings, which could be relevant to understanding the structural characteristics of 2-[Cyano(phenyl)methyl]benzenecarbonitrile (Wan-qiang Zhang, 2013).

Photoredox Photoinitiating Systems

  • Research conducted in 2019 explored the use of 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives (similar to 2-[Cyano(phenyl)methyl]benzenecarbonitrile) as photoinitiators in various polymerization processes. These compounds showed potential in applications such as 3D printing photopolymerization, indicating a promising area for the application of similar cyanophenylmethyl derivatives (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).

Thermochemical Studies

  • The gas-phase enthalpies of formation and vaporization enthalpies for various methylbenzonitriles, including compounds structurally related to 2-[Cyano(phenyl)methyl]benzenecarbonitrile, were investigated by Zaitseva et al. (2015). This research contributes to the fundamental understanding of the thermochemical properties of cyano and methyl substituted benzenes (K. Zaitseva et al., 2015).

Liquid Crystalline Properties

  • A study by Kong and Tang (1998) synthesized liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, closely related to 2-[Cyano(phenyl)methyl]benzenecarbonitrile. This research highlights the potential use of such compounds in the development of novel liquid crystalline materials (X. Kong & B. Tang, 1998).

Photocatalytic Applications

  • Carbopalladation reactions involving the cyano group, similar to the one present in 2-[Cyano(phenyl)methyl]benzenecarbonitrile, have been studied for the synthesis of various organic compounds. This indicates potential applications in photocatalytic processes and organic synthesis (Qingping Tian, Alexandre A. Pletnev, & R. Larock, 2003).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . The precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

2-[cyano(phenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-10-13-8-4-5-9-14(13)15(11-17)12-6-2-1-3-7-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQZELZNBUVEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383915
Record name 2-[Cyano(phenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyano(phenyl)methyl]benzenecarbonitrile

CAS RN

127667-03-2
Record name 2-[Cyano(phenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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